molecular formula C9H4BrF2NO2 B1413578 5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid CAS No. 1805593-78-5

5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid

Cat. No.: B1413578
CAS No.: 1805593-78-5
M. Wt: 276.03 g/mol
InChI Key: LKFRCVHCVHHQQE-UHFFFAOYSA-N
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Description

5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid is an organic compound with the molecular formula C9H4BrF2NO2 It is characterized by the presence of bromine, cyano, and difluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 3-cyano-2-(difluoromethyl)benzoic acid. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium thiocyanate.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The benzoic acid moiety can be oxidized to form more complex carboxylic acids or derivatives.

Common Reagents and Conditions:

    Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Reduction: Conversion to 5-bromo-3-amino-2-(difluoromethyl)benzoic acid.

    Oxidation: Formation of higher carboxylic acids or benzoic acid derivatives.

Scientific Research Applications

5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the cyano and difluoromethyl groups can enhance its binding affinity and specificity for certain molecular targets, influencing pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

    5-Bromo-2-(difluoromethyl)benzoic acid: Lacks the cyano group, which may affect its reactivity and applications.

    3-Cyano-2-(difluoromethyl)benzoic acid:

    2-(Difluoromethyl)benzoic acid: Lacks both the bromine and cyano groups, making it less versatile in certain synthetic applications.

Uniqueness: 5-Bromo-3-cyano-2-(difluoromethyl)benzoic acid is unique due to the combination of bromine, cyano, and difluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

5-bromo-3-cyano-2-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-5-1-4(3-13)7(8(11)12)6(2-5)9(14)15/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFRCVHCVHHQQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(F)F)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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